molecular formula C30H29ClN6O3 B588139 耐拉替尼-d6 CAS No. 1259519-18-0

耐拉替尼-d6

货号 B588139
CAS 编号: 1259519-18-0
分子量: 563.088
InChI 键: JWNPDZNEKVCWMY-CJSPGLJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neratinib is a type of targeted cancer drug known as Nerlynx. It is used for the treatment of early-stage breast cancer that is hormone receptor positive and human epidermal growth factor receptor 2 positive (HER2 positive) . It works on a protein called HER2, which makes cells divide and grow. Some cancers have large amounts of HER2 proteins which can cause cancer cells to divide and grow faster. Neratinib works by locking onto the HER2 on the cancer cells .


Synthesis Analysis

The synthesis of Neratinib involves the Wittig–Horner reaction. In this method, ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal are used to synthesize the 6-position side chain of neratinib .


Molecular Structure Analysis

Neratinib is a low molecular weight, potent, irreversible inhibitor of the pan-ErbB/HER tyrosine kinase family . Its molecular formula is C30H29ClN6O3 .


Chemical Reactions Analysis

Neratinib, also known as HKI-272, is a potent, highly selective, irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2). It carries a Michael acceptor at the C-6 position, which covalently bonded to the cysteine residue (cys-773 in EGFR and cys-805 in HER-2) in the ATP binding pocket of those enzymes .


Physical And Chemical Properties Analysis

Neratinib has a molecular weight of 557.04 and is soluble in DMSO at 8 mg/mL .

科学研究应用

作用机制和耐药性

  • 逆转化疗药物耐药性: 耐拉替尼在逆转由于 ATP 结合盒 (ABC) 转运蛋白过度表达引起的肿瘤多药耐药方面显示出前景。它通过抑制 ABCB1 的转运功能,增强了 ABCB1 过表达细胞对化疗药物的敏感性,从而在体外、离体和体内逆转多药耐药 (肖琴 赵等人,2012)

  • 克服和预防耐药性: 研究探索了将耐拉替尼与其他药物(例如达沙替尼)联合使用的疗效,以克服或预防 HER2 阳性乳腺癌模型中的耐拉替尼耐药性。这种组合显示出协同作用,表明了解决耐药机制的潜在途径 (N. Conlon 等人,2019)

癌症治疗中的应用

  • 乳腺癌治疗: 临床试验证明了耐拉替尼在 HER2 阳性乳腺癌的各种情况下的疗效,包括延长辅助治疗,显着降低复发风险。该治疗特别适用于激素受体阳性 HER2 阳性早期乳腺癌患者 (Miguel Martín 等人,2017)

  • 乳腺癌的 CNS 转移: 一项针对 HER2 阳性乳腺癌和脑转移患者的耐拉替尼 II 期试验显示疗效有限。然而,它为探索耐拉替尼与其他治疗方法的组合以获得更好的 CNS 渗透性和疗效开辟了途径 (R. Freedman 等人,2016)

药代动力学和安全性概况

  • 代谢和药代动力学: 了解耐拉替尼的代谢,包括其与血浆蛋白不可逆结合及其代谢途径,对于优化其治疗用途和管理与其他药物的潜在相互作用至关重要 (A. Chandrasekaran 等人,2010)

  • 安全性和耐受性: 耐拉替尼的安全性概况已得到广泛研究,腹泻是最常见的副作用。正在进行管理这些副作用的研究,以提高患者的生活质量和治疗依从性 (B. Hug 等人,2010)

安全和危害

The most frequently occurring adverse events in neratinib monotherapy were diarrhea (83.9%), nausea (37.9%), and abdominal pain (28.4%). The most common adverse events for grades 3 or 4 were diarrhea (25.1%), dyspnea (5.6%), and abnormalities in liver enzyme levels (4.2%) . The safety data sheet for Neratinib indicates that it is classified as a skin irritant, eye irritant, and suspected of damaging the unborn child .

未来方向

Neratinib has promising efficacy in patients with breast cancer which is at least non-inferior compared to previous therapeutic regimens. The most common adverse event was diarrhea, and the incidence, severity, and duration of neratinib-related grade 3 diarrhea can be reduced with loperamide. Of note, neratinib has the potential to effectively control and prevent brain metastasis in patients with advanced breast cancer, providing a therapeutic strategy for HER2-positive breast cancer .

属性

CAS 编号

1259519-18-0

产品名称

Neratinib-d6

分子式

C30H29ClN6O3

分子量

563.088

IUPAC 名称

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

InChI

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3

InChI 键

JWNPDZNEKVCWMY-CJSPGLJTSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C

同义词

(2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide;  HKI 272-d6; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。